5-chloro-1,3-difluoro-2-isocyanatobenzene
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Overview
Description
5-chloro-1,3-difluoro-2-isocyanatobenzene: is an organic compound with the molecular formula C7H2ClF2NO and a molecular weight of 189.55 g/mol . This compound is characterized by the presence of chlorine, fluorine, and isocyanate functional groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-chloro-1,3-difluoro-2-nitrobenzene with phosgene (COCl2) under controlled conditions to replace the nitro group with an isocyanate group .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration of chlorodifluorobenzene followed by catalytic reduction and subsequent treatment with phosgene to introduce the isocyanate group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-chloro-1,3-difluoro-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding carbamates or ureas.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Phosgene: Used in the synthesis to introduce the isocyanate group.
Major Products Formed:
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Scientific Research Applications
Chemistry: 5-chloro-1,3-difluoro-2-isocyanatobenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules that can act as enzyme inhibitors or receptor antagonists .
Industry: In the industrial sector, it is used in the production of polymers, coatings, and adhesives due to its reactivity with nucleophiles .
Mechanism of Action
The mechanism of action of 5-chloro-1,3-difluoro-2-isocyanatobenzene primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions are often utilized in the synthesis of polymers and other materials .
Comparison with Similar Compounds
1-chloro-2-isocyanatobenzene: Similar structure but lacks the fluorine atoms.
3,4-difluorophenyl isocyanate: Similar structure but lacks the chlorine atom.
Uniqueness: 5-chloro-1,3-difluoro-2-isocyanatobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and the properties of the compounds synthesized from it .
Properties
CAS No. |
270076-30-7 |
---|---|
Molecular Formula |
C7H2ClF2NO |
Molecular Weight |
189.5 |
Purity |
95 |
Origin of Product |
United States |
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